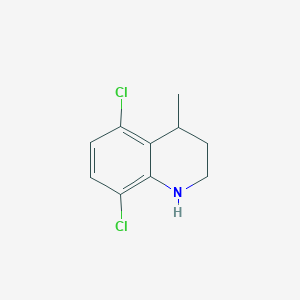
5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dichloro-4-méthyl-1,2,3,4-tétrahydroquinoléine: est un composé organique synthétique appartenant à la classe des tétrahydroquinoléines. Ces composés sont caractérisés par une structure de base de quinoléine qui est partiellement saturée, ce qui en fait des intermédiaires polyvalents en synthèse organique et précieux dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5,8-Dichloro-4-méthyl-1,2,3,4-tétrahydroquinoléine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de Pictet-Spengler , où la phényléthylamine réagit avec un aldéhyde en présence d'un catalyseur acide pour former le noyau tétrahydroquinoléine . Les étapes de chloration et de méthylation sont ensuite introduites pour obtenir le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions en batch à grande échelle utilisant des voies de synthèse similaires mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu peut améliorer l'efficacité et l'extensibilité du processus.
Analyse Des Réactions Chimiques
Types de réactions
La 5,8-Dichloro-4-méthyl-1,2,3,4-tétrahydroquinoléine subit diverses réactions chimiques, notamment :
Réduction : L'hydrogénation catalytique peut réduire le composé en dérivés plus saturés.
Substitution : Les réactions d'halogénation et d'alkylation peuvent introduire différents substituants sur le cycle quinoléine.
Réactifs et conditions courants
Oxydation : DDQ en présence d'un acide protique.
Réduction : Gaz hydrogène avec un catalyseur au palladium.
Substitution : Agents halogénants comme le chlore gazeux ou les halogénoalcanes pour l'alkylation.
Produits majeurs
Les principaux produits formés à partir de ces réactions comprennent divers quinoléines et tétrahydroquinoléines substituées, qui peuvent être utilisées en synthèse chimique.
Applications De Recherche Scientifique
La 5,8-Dichloro-4-méthyl-1,2,3,4-tétrahydroquinoléine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Explorée pour son potentiel en tant que pharmacophore dans le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 5,8-Dichloro-4-méthyl-1,2,3,4-tétrahydroquinoléine implique son interaction avec des cibles moléculaires spécifiques. Elle peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant les voies biologiques. Par exemple, elle peut inhiber la phényléthanolamine N-méthyltransférase, affectant la synthèse des neurotransmetteurs .
Mécanisme D'action
The mechanism of action of 5,8-Dichloro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, it may inhibit phenylethanolamine N-methyltransferase, affecting neurotransmitter synthesis .
Comparaison Avec Des Composés Similaires
Composés similaires
- 5,8-Dichloro-2-méthyl-1,2,3,4-tétrahydroquinoléine
- 7,8-Dichloro-1,2,3,4-tétrahydroisoquinoléine
Unicité
La 5,8-Dichloro-4-méthyl-1,2,3,4-tétrahydroquinoléine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Ses groupes dichloro et méthyle influencent sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C10H11Cl2N |
|---|---|
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
5,8-dichloro-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-4-5-13-10-8(12)3-2-7(11)9(6)10/h2-3,6,13H,4-5H2,1H3 |
Clé InChI |
JWZKSSXSQIKESX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNC2=C(C=CC(=C12)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)



![4-Methyl[1,2,4]triazolo[4,3-a]quinoxaline-1(2H)-thione](/img/structure/B11885772.png)

